2-Aminobenzhydrol
Overview
Description
Synthesis Analysis
2-Aminobenzhydrol synthesis often involves innovative methods that enhance efficiency and yield. Johnström and Stone-Elander (1994) described a method for synthesizing 18F-labelled 2-amino-2′-fluorobenzhydrols, serving as intermediates in synthesizing [2′-18F]-1,4-benzodiazepine-2-ones, showcasing the compound's utility in radiolabelled intermediates production (Johnström & Stone-Elander, 1994). The discovery of a new 2-aminobenzhydrol template for squalene synthase inhibitors illustrates the compound's potential in drug discovery, emphasizing the flexibility and potency of the 2-aminobenzhydrol structure as a foundation for synthesizing highly potent inhibitors (Ichikawa et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-aminobenzhydrol derivatives has been instrumental in understanding their interaction with biological targets. Ichikawa et al. (2011) revealed the structure-activity relationship of 2-aminobenzhydrol derivatives as squalene synthase inhibitors, providing insights into their binding mode through X-ray crystallographic data, which showed their potential to form 11-membered ring conformations with intramolecular hydrogen bonds (Ichikawa et al., 2011).
Chemical Reactions and Properties
2-Aminobenzhydrol participates in various chemical reactions, highlighting its reactivity and functional versatility. Takamatsu et al. (2017) explored its use in the highly stereoselective Strecker synthesis, revealing how slight modifications from achiral to chiral benzhydrylamine could significantly impact stereoselectivity in synthesis reactions (Takamatsu et al., 2017). Morishita et al. (2008) demonstrated its use in three-component coupling using arynes and aminosilanes for ortho-selective double functionalization of aromatic skeletons, showcasing its ability to incorporate amino and aminomethyl moieties into aromatic skeletons (Morishita et al., 2008).
Scientific Research Applications
Application 1: Squalene Synthase Inhibitors
- Specific Scientific Field : Bioorganic & Medicinal Chemistry .
- Summary of the Application : 2-Aminobenzhydrol has been used in the design of potent squalene synthase inhibitors. Squalene synthase is an enzyme involved in the biosynthesis of sterols, including cholesterol, in the human body. Inhibitors of this enzyme are of interest for their potential use in treating hypercholesterolemia .
- Methods of Application or Experimental Procedures : A flexible 2-aminobenzhydrol open form structure was designed and showed potent inhibitory activity comparable to 4,1-benzoxazepin compounds. Further chemical modification led to the discovery of a novel template with a strong squalene synthase inhibitory activity .
- Results or Outcomes : The X-ray crystallographic data of compound 12 bound to the active site of squalene synthase provided an important insight into the binding mode of this alternative template that formed 11-membered ring conformations with an intramolecular hydrogen bond .
Application 2: Synthesis of Bioactive 2‐amino ‐4H‐benzo[ ]pyrans
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Aminobenzhydrol has been used in the green and mechanochemical one-pot multicomponent synthesis of bioactive 2‐amino ‐4H‐benzo[ ]pyrans .
- Methods of Application or Experimental Procedures : The synthesis was carried out via a highly efficient amine-functionalized SiO2@Fe3O4 nanoparticles .
- Results or Outcomes : The process resulted in the production of bioactive 2‐amino ‐4H‐benzo[ ]pyrans .
Safety And Hazards
2-Aminobenzhydrol may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and ensure adequate ventilation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
Future Directions
The design of a flexible 2-aminobenzhydrol open form structure for the creation of squalene synthase inhibitors represents a significant step forward in the field. Further chemical modification led to the discovery of a novel template with a strong squalene synthase inhibitory activity . This suggests potential future directions in the design and synthesis of more efficient squalene synthase inhibitors.
properties
IUPAC Name |
(2-aminophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYZLGDGZTAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297071 | |
Record name | 2-Aminobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzhydrol | |
CAS RN |
13209-38-6 | |
Record name | 13209-38-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminobenzhydrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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